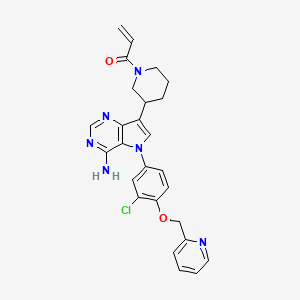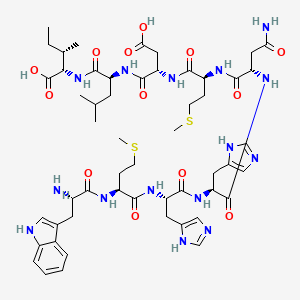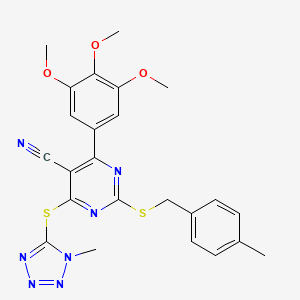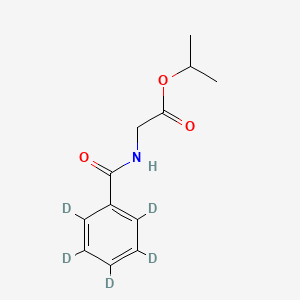
Isopropyl hippurate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl hippurate-d5 is a stable isotope-labeled compound, specifically a deuterated form of isopropyl hippurate. It is used as a reference material in various scientific studies due to its high purity and stability. The molecular formula of this compound is C12D5H10NO3, and it has a molecular weight of 226.283 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl hippurate-d5 involves the esterification of hippuric acid with isopropanol-d5. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl hippurate-d5 can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hippuric acid and isopropanol-d5.
Oxidation: The isopropyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Hippuric acid and isopropanol-d5.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Isopropyl hippurate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in quality control and analytical testing to ensure the accuracy and precision of measurements
Mécanisme D'action
The mechanism of action of isopropyl hippurate-d5 is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as NMR spectroscopy. This enables researchers to study molecular interactions, metabolic pathways, and reaction mechanisms in detail .
Comparaison Avec Des Composés Similaires
Isopropyl hippurate-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isopropyl hippurate: The non-deuterated form of this compound.
Hippuric acid: The parent compound from which isopropyl hippurate is derived.
Isopropyl benzoate: Another ester of isopropanol but with benzoic acid instead of hippuric acid
These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotope labeling in this compound.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
propan-2-yl 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/i3D,4D,5D,6D,7D |
Clé InChI |
CMCPDXPCMOUWIY-DKFMXDSJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)OC(C)C)[2H])[2H] |
SMILES canonique |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
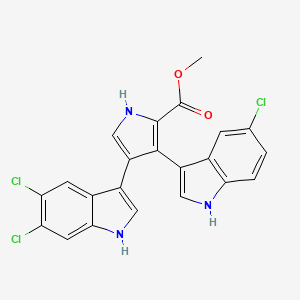
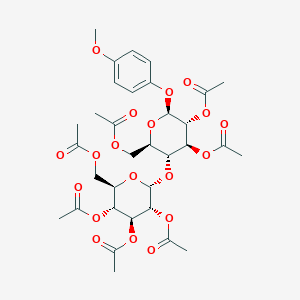
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
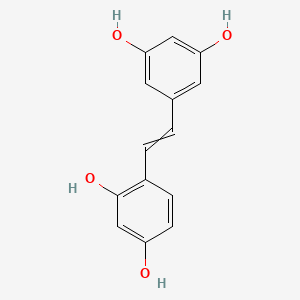

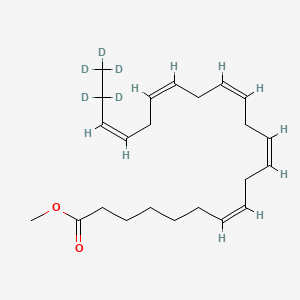
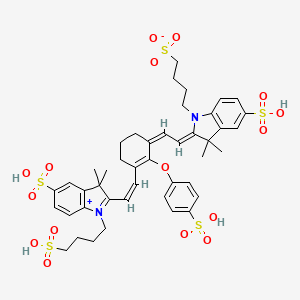
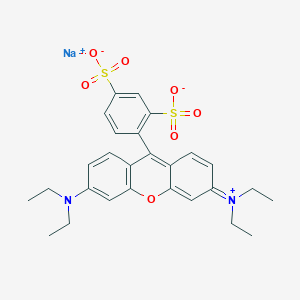
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
